![molecular formula C26H26N2O3S B6048077 1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one](/img/structure/B6048077.png)
1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one
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Overview
Description
1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one involves multiple steps. The starting materials typically include 2,3-dimethoxybenzaldehyde, indole, and thiophene derivatives. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2,3-dimethoxybenzaldehyde with indole to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrido[3,4-b]indole structure.
Substitution Reaction: The final step involves the substitution of the thiophene ring onto the tetrahydropyrido[3,4-b]indole structure to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions .
Chemical Reactions Analysis
1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and thiophene rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions .
Scientific Research Applications
1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through:
Receptor Binding: Binding to specific receptors, such as serotonin or dopamine receptors, leading to modulation of their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological pathways, such as kinases or proteases.
Signal Transduction: Modulating signal transduction pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess the indole nucleus and exhibit diverse biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene, which contain the thiophene ring and are studied for their unique properties.
Hybrid Compounds: Other hybrid compounds that combine indole and thiophene structures, such as indole-thiophene conjugates, which are investigated for their potential synergistic effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-30-22-11-5-9-20(26(22)31-2)25-24-19(18-8-3-4-10-21(18)27-24)14-15-28(25)23(29)13-12-17-7-6-16-32-17/h3-11,16,25,27H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIQGXWKXTQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)CCC4=CC=CS4)C5=CC=CC=C5N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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